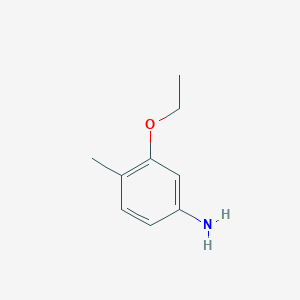

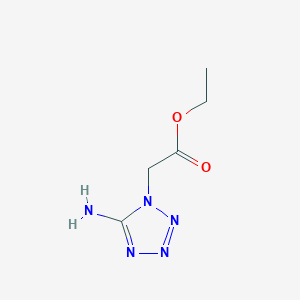

3-Ethoxy-4-methylaniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Ethoxy-4-methylaniline and its derivatives involves complex reactions that yield a variety of compounds with potential applications in different fields. For instance, the compound (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline has been synthesized and characterized, showcasing the versatility of 3-Ethoxy-4-methylaniline in creating new chemical structures through reactions like Schiff base formation and subsequent characterizations via X-ray diffraction and spectroscopic methods (Yıldırım et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives of 3-Ethoxy-4-methylaniline reveals intricate details about the intra- and inter-molecular interactions that dictate their chemical behavior and potential applications. Advanced spectroscopic techniques and theoretical calculations, such as DFT, are utilized to explore the geometries, electronic structures, and reactivity of these compounds. This detailed analysis helps in understanding the material's properties at the molecular level, which is crucial for its application in various fields (Demircioğlu et al., 2019).

Chemical Reactions and Properties

3-Ethoxy-4-methylaniline undergoes various chemical reactions, leading to a wide range of products with unique properties. These reactions include esterification, etherification, and Schiff base reactions, which result in compounds that are valuable in materials science, pharmaceuticals, and chemical research. The synthesis and reactivity of these compounds are influenced by the presence of functional groups and the molecular structure of the 3-Ethoxy-4-methylaniline derivatives (Mi, 2006).

Applications De Recherche Scientifique

Spectroscopic Analysis and Computational Studies : 3-Ethoxy-4-methylaniline has been characterized using spectroscopic methods and computational techniques. Studies have focused on understanding its molecular geometries, intra- and inter-molecular interactions, as well as its spectroscopic properties (Yıldırım et al., 2016).

Antibacterial Activity : Research has demonstrated that derivatives of 3-Ethoxy-4-methylaniline exhibit potent antibacterial activity against Gram-positive organisms, highlighting its potential in developing new antimicrobial agents (Zhi et al., 2005).

Photoelectrochemical Applications : Studies on substituted polyanilines, including compounds related to 3-Ethoxy-4-methylaniline, have explored their photoelectrochemical properties. This research is significant for the development of materials with potential applications in electronics and photonics (Kilmartin & Wright, 1999).

Alzheimer's Disease Imaging : Derivatives of 3-Ethoxy-4-methylaniline have been studied as potential probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET imaging, indicating its relevance in neurodegenerative disease research (Cui et al., 2012).

Catalysis and Organic Synthesis : The compound has been used in studies exploring its role in catalysis, particularly in reactions involving hydroaminoalkylation. This research is crucial for developing new synthetic methods in organic chemistry (Garcia et al., 2013).

Propriétés

IUPAC Name |

3-ethoxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFMXCNYDJVSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304586 | |

| Record name | 3-ethoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-methylaniline | |

CAS RN |

2486-64-8 | |

| Record name | NSC166391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)

![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)

![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)